molecular formula C12H23NO B14175739 (3R)-3-hydroxydodecanenitrile CAS No. 922527-71-7

(3R)-3-hydroxydodecanenitrile

Cat. No.: B14175739
CAS No.: 922527-71-7
M. Wt: 197.32 g/mol
InChI Key: BSFVTQCUZFZZJN-GFCCVEGCSA-N
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Description

(3R)-3-hydroxydodecanenitrile is an organic compound that belongs to the class of nitriles It features a hydroxyl group (-OH) attached to the third carbon of a dodecanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxydodecanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with a dodecanenitrile precursor.

    Hydroxylation: The introduction of the hydroxyl group at the third carbon position can be achieved through various hydroxylation reactions. One common method involves the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Reaction Conditions: The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C to ensure selective hydroxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxydodecanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxododecanenitrile or 3-carboxydodecanenitrile.

    Reduction: Formation of 3-hydroxydodecanamine.

    Substitution: Formation of various substituted dodecanenitriles depending on the nucleophile used.

Scientific Research Applications

(3R)-3-hydroxydodecanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxydodecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxydecanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    (3R)-3-hydroxyundecanenitrile: Similar structure but with one less carbon in the chain.

    (3R)-3-hydroxytridecanenitrile: Similar structure but with one more carbon in the chain.

Uniqueness

(3R)-3-hydroxydodecanenitrile is unique due to its specific chain length and the presence of both hydroxyl and nitrile functional groups

Properties

CAS No.

922527-71-7

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(3R)-3-hydroxydodecanenitrile

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12,14H,2-10H2,1H3/t12-/m1/s1

InChI Key

BSFVTQCUZFZZJN-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCCCC[C@H](CC#N)O

Canonical SMILES

CCCCCCCCCC(CC#N)O

Origin of Product

United States

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